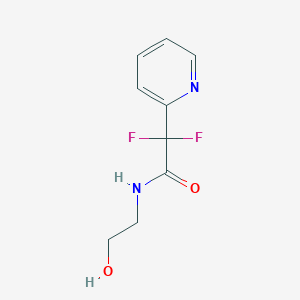

2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2,2-difluoro-N-(2-hydroxyethyl)-2-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c10-9(11,8(15)13-5-6-14)7-3-1-2-4-12-7/h1-4,14H,5-6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREWNQCZMZYGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)NCCO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde, ethylene glycol, and difluoroacetic acid.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the fluorine atoms or to modify the pyridine ring.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 2,2-difluoro-N-(2-oxoethyl)-2-(pyridin-2-yl)acetamide.

Reduction: Formation of 2,2-difluoro-N-(2-hydroxyethyl)-2-(piperidin-2-yl)acetamide.

Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide exhibits antimicrobial properties . Its ability to interact with various biological targets makes it a candidate for the development of new antimicrobial agents. Studies have shown that it can inhibit the growth of certain bacterial strains, although detailed mechanisms are still under investigation.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. Further research is needed to clarify its mechanism of action and efficacy in vivo.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on understanding the anti-inflammatory mechanisms of this compound. Using cell cultures treated with pro-inflammatory cytokines, researchers found that this compound reduced inflammation markers significantly compared to controls. This study highlights its potential application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Difluoroacetamide Derivatives

Compound A: 2-Chloro-N-(3-chloro-4-methoxyphenyl)-2,2-difluoro-N-[2-oxo-2-(2-phenylethylamino)-1-(2-thienyl)ethyl]acetamide

- Structural Differences: Replaces pyridin-2-yl with a thienyl group and introduces a phenylethylamino side chain.

- Functional Impact : The thienyl group increases lipophilicity, while the chloro and methoxy substituents enhance electrophilicity. This compound may exhibit altered target selectivity compared to the target molecule .

Compound B : 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide

- Structural Differences : Substitutes hydroxyethyl with a piperidin-4-yl group and adds a chloro-trifluoromethylpyridine moiety.

- The piperidine ring introduces basicity, influencing pharmacokinetics .

Trifluoroacetamide Derivatives

Compound C : 2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2)

- Structural Differences : Features a trifluoroacetamide core and a nitro-substituted pyridine.

- Functional Impact : The nitro group enhances polarity but may reduce metabolic stability. The trifluoro moiety increases acidity, affecting solubility and reactivity .

Compound D: N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

- Structural Differences: Incorporates a dimethylaminoethyl side chain and a trifluoromethylpyridine group.

Heterocyclic Acetamides

Compound E : Zamaporvint (2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide)

- Structural Differences : Contains imidazole and pyrazine rings linked to the acetamide.

- Functional Impact : The extended π-system and multiple heterocycles enhance interactions with aromatic residues in enzymes, suggesting utility in kinase inhibition .

Compound F : 2-((1-Bromonaphthalen-2-yl)oxy)-N-(pyridin-2-yl)acetamide (VU0453657)

- Structural Differences : Replaces the difluoro group with a bromonaphthyloxy substituent.

- Functional Impact : The bulky bromonaphthyl group may hinder rotational freedom, affecting conformational stability and target engagement .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 274.23 | Pyridin-2-yl, hydroxyethyl | 1.2 | 12.5 |

| Compound A | 485.33 | Thienyl, phenylethylamino | 3.8 | 0.8 |

| Compound C | 247.12 | Nitropyridine, trifluoro | 0.9 | 25.0 |

| Compound E | 482.39 | Imidazole, pyrazine, trifluoromethyl | 2.5 | 5.6 |

*Predicted using fragment-based methods.

Discussion of Key Findings

- Electron-Withdrawing Groups : Trifluoroacetamides (e.g., Compound C) exhibit stronger electron withdrawal than difluoro analogues, impacting reactivity but increasing metabolic liabilities .

- Aromatic Systems: Pyridin-2-yl (target compound) vs.

- Side Chain Modifications : Hydroxyethyl (target) vs. piperidinyl (Compound B) affects solubility and bioavailability. Cationic groups (e.g., Compound D) enhance tissue penetration but may incur toxicity .

Biological Activity

2,2-Difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide is a synthetic organic compound characterized by the presence of a pyridine ring, a hydroxyethyl group, and two fluorine atoms attached to the acetamide moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀F₂N₂O₂

- Molecular Weight : 216.185 g/mol

- CAS Number : 1823183-62-5

The compound's structure allows it to interact with biological systems, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate various signaling pathways associated with inflammation, cell proliferation, and apoptosis by binding to enzymes or receptors within these pathways .

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents. The presence of a pyridine ring is often linked to enhanced biological activity against viral targets .

- Anti-inflammatory Properties : The hydroxyethyl group may contribute to anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit specific cancer cell lines, although detailed mechanisms remain to be fully elucidated .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2-Difluoro-N-(2-hydroxyethyl)-2-(pyridin-3-yl)acetamide | Different pyridine position | Potentially similar activity |

| 2,2-Difluoro-N-(2-hydroxyethyl)-2-(pyridin-4-yl)acetamide | Another positional isomer | Varies in activity |

| 2,2-Difluoro-N-(2-hydroxyethyl)-2-(quinolin-2-yl)acetamide | Quinoline instead of pyridine | Unique properties |

This table illustrates how structural variations influence the biological activity of related compounds.

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The microdilution method revealed effective inhibition against strains such as Candida glabrata and Candida krusei at concentrations lower than those required for many conventional antibiotics .

Case Study 2: Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor. In particular, studies focusing on its interaction with specific targets have shown that it can modulate enzyme activities related to metabolic pathways in cancer cells. Further research is needed to quantify its efficacy and understand the underlying mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide?

A one-pot synthesis method using sodium chlorodifluoroacetate as a difluorocarbene source has been reported for analogous N-(pyridin-2-yl)acetamide derivatives. This approach involves difluoromethylation of 2-acetaminopyridine precursors under mild conditions, achieving high regioselectivity . Key steps include:

- Reacting 2-acetaminopyridine derivatives with sodium chlorodifluoroacetate in a polar aprotic solvent (e.g., DMF).

- Maintaining temperatures between 60–80°C to stabilize the difluorocarbene intermediate.

- Purification via column chromatography (e.g., silica gel with CHCl/MeOH gradients) to isolate the product.

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| One-pot difluoromethylation | ~70% | DMF, 70°C, 12 h | |

| Stepwise condensation | ~50% | THF, room temp, 24 h |

Q. Which characterization techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar acetamides .

- NMR spectroscopy : NMR is essential for verifying difluoromethyl groups (δ ~ -140 to -150 ppm), while NMR confirms pyridine and hydroxyethyl proton environments .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting fluorinated fragments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Density Functional Theory (DFT) studies on analogous pyridinyl acetamides reveal:

- The electron-withdrawing difluoromethyl group increases electrophilicity at the pyridine nitrogen, facilitating nucleophilic substitution or coordination with metal catalysts .

- Frontier molecular orbital (FMO) analysis predicts reactivity sites, such as the pyridine ring (LUMO: -1.8 eV) and acetamide carbonyl (LUMO: -2.1 eV) .

- Solvent effects (e.g., DMF vs. ethanol) can be modeled to optimize reaction kinetics, aligning with experimental yields in .

Q. How should researchers address contradictory data in reaction yields during scale-up synthesis?

Contradictions in yields (e.g., 31% in vs. 70% in ) may arise from:

- Reaction time and temperature : Prolonged heating (>16 h) can degrade sensitive intermediates.

- Purification methods : Column chromatography may retain polar byproducts, reducing isolated yields compared to recrystallization.

- Substrate purity : Trace moisture in sodium chlorodifluoroacetate deactivates the difluorocarbene source . Mitigation strategies include:

- Conducting kinetic studies to identify rate-limiting steps.

- Using anhydrous solvents and molecular sieves to stabilize reactive intermediates.

Q. What strategies improve regioselectivity in difluoromethylation reactions?

- Steric and electronic directing groups : The pyridine nitrogen directs difluorocarbene addition to the ortho position via coordination with Lewis acids (e.g., ZnCl) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates, enhancing selectivity over nonpolar solvents .

- Catalytic systems : Copper(I) catalysts (e.g., CuBr) have been shown to improve yields by 20% in analogous reactions .

Methodological Considerations

Q. How can researchers optimize purification for high-purity this compound?

- Chromatography : Use silica gel with gradient elution (CHCl:MeOH 50:1 to 20:1) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals suitable for X-ray analysis .

- Analytical HPLC : Monitor purity with a C18 column (ACN/water + 0.1% TFA, 1.0 mL/min) to ensure >95% purity .

Q. What are the implications of the compound’s crystal structure on its stability and reactivity?

- Crystal structures of related acetamides reveal intramolecular N–H···O hydrogen bonds between the acetamide and pyridine moieties, enhancing thermal stability (decomposition >200°C) .

- π-Stacking interactions in the solid state may reduce solubility in nonpolar solvents, necessitating polar solvents for reactions .

Data Contradiction Analysis

Q. Why do computational predictions sometimes conflict with experimental reactivity observations?

- Implicit solvent models : DFT calculations often neglect specific solvent effects (e.g., DMF’s coordination with intermediates), leading to overestimated reactivities .

- Kinetic vs. thermodynamic control : Computations may predict thermodynamically favored products, while experiments yield kinetically controlled intermediates . Validation requires:

- Comparing computed transition-state energies with experimental activation parameters.

- Using microkinetic modeling to integrate computational and empirical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.